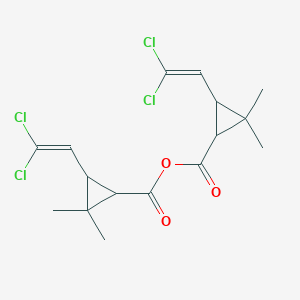![molecular formula C14H17N3O B127410 2-[Bis(pyridin-2-ylmethyl)amino]ethanol CAS No. 149860-22-0](/img/structure/B127410.png)
2-[Bis(pyridin-2-ylmethyl)amino]ethanol
Overview
Description
Abivertinib maleate is a tyrosine kinase inhibitor that targets mutant forms of both human epidermal growth factor receptor (EGFR) and Bruton’s tyrosine kinase (BTK). It has been investigated for use in the treatment of non-small cell lung cancer (NSCLC) and B-cell malignancies . Abivertinib maleate exerts immunomodulatory effects by preventing the production and release of pro-inflammatory cytokines, making it a potential treatment for conditions like COVID-19 .
Mechanism of Action
Target of Action
It’s known that this compound can form coordinate bonds with metal ions such as mn(ii) and fe(ii) .
Mode of Action
The mode of action of 2-[Bis(pyridin-2-ylmethyl)amino]ethanol involves its interaction with these metal ions. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
Biochemical Pathways
The formation of coordinate bonds with metal ions suggests that it may influence metal-dependent biochemical processes .
Pharmacokinetics
Its physicochemical properties such as a high water solubility suggest that it could have good bioavailability.
Result of Action
Its ability to form coordinate bonds with metal ions and release nitric oxide suggests potential applications in targeted delivery of no to biological sites .
Action Environment
Factors such as ph, temperature, and the presence of metal ions could potentially influence its action .
Preparation Methods
The synthesis of abivertinib maleate involves multiple steps, including the formation of the core structure and subsequent functionalization. The industrial production methods are proprietary and involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Abivertinib maleate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Scientific Research Applications
Abivertinib maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for treating NSCLC, B-cell malignancies, and cytokine storm in COVID-19 patients
Industry: Potential applications in developing new therapeutic agents.
Comparison with Similar Compounds
Abivertinib maleate is unique due to its dual inhibition of EGFR and BTK. Similar compounds include:
Osimertinib: Another EGFR inhibitor used for NSCLC.
Properties
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFCPZLMEULRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCO)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321189 | |
| Record name | MLS003171279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149860-22-0 | |
| Record name | MLS003171279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(BIS-(2-PYRIDYLMETHYL)-AMINO)-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















